Ethyl 2-(methylamino)butanoate
Description
Contextualization within the Field of Organic Chemistry and Chemical Biology
Alpha-amino esters are organic compounds that feature an amino group and an ester functional group attached to the same carbon atom—the alpha-carbon. This unique structural arrangement makes them bifunctional and highly valuable in the fields of organic chemistry and chemical biology. They are considered fundamental building blocks for the synthesis of a wide range of more complex molecules, including peptides, peptidomimetics, and other biologically active compounds. d-nb.info
In chemical biology, alpha-amino esters serve as precursors to non-canonical amino acids (ncAAs), which are crucial for developing novel therapeutics, creating new functions in biomolecules, and facilitating catalysis. nih.govnih.gov The incorporation of ncAAs into peptides and proteins allows for the fine-tuning of their structure and function, leading to enhanced metabolic stability, membrane permeability, and oral bioavailability of peptide-based drugs. d-nb.info
Significance of Alpha-Amino Esters as Core Synthetic Intermediates and Structural Motifs
The utility of alpha-amino esters as core synthetic intermediates is vast. They are readily employed in various chemical transformations, including N-alkylation, acylation, and peptide bond formation. d-nb.infonih.gov Their ability to participate in these reactions makes them indispensable in the construction of complex molecular architectures.
Furthermore, the alpha-amino ester motif is a common structural feature in many natural products and pharmaceuticals. Their presence can significantly influence the biological activity of a molecule. The development of efficient and selective methods for the synthesis of alpha-amino esters, particularly chiral ones, is an active area of research. Modern synthetic strategies include biocatalytic methods, such as the use of imine reductases and protoglobin nitrene transferases, which offer highly enantioselective routes to these valuable compounds. nih.govnih.govnih.gov These biocatalytic approaches are often more sustainable and efficient than traditional chemical methods. d-nb.info
A representative member of this class is Ethyl 2-(methylamino)butanoate. While specific academic research on this particular compound is limited, its structure encapsulates the key features of an N-methylated alpha-amino ester. The physicochemical properties of this compound are summarized in the table below, providing a foundational understanding of its chemical nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 854855-88-2 | Sigma-Aldrich |
| Molecular Formula | C7H15NO2 | PubChem |
| Molecular Weight | 145.20 g/mol | PubChem |
| IUPAC Name | This compound | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
The study of such compounds, even those not extensively documented in literature, contributes to the broader understanding of structure-activity relationships within the alpha-amino ester class. Research on related N-methylated amino acid esters has demonstrated their importance in enhancing the pharmacokinetic properties of peptides. d-nb.info
The synthesis of alpha-amino esters can be achieved through various methods, including the reductive amination of α-ketoesters. nih.govnih.gov This method allows for the direct coupling of an α-ketoester with an amine to form the corresponding N-substituted α-amino ester. Biocatalytic versions of this reaction, employing imine reductases, have been shown to produce both enantiomers of the target compounds with high conversion rates and excellent enantioselectivity. nih.govnih.gov
Another innovative approach is the biocatalytic C-H amination of carboxylic acid esters using engineered enzymes, which provides a direct route to chiral alpha-amino esters from abundant and inexpensive starting materials. nih.govnih.gov These advanced synthetic methods underscore the ongoing efforts to access this important class of molecules with greater efficiency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(methylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWJEYHEBZLUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305916 | |
| Record name | Ethyl 2-(methylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854855-88-2 | |
| Record name | Ethyl 2-(methylamino)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854855-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(methylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(methylamino)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Ethyl 2 Methylamino Butanoate and Analogous Structures
Esterification Strategies for Butanoic Acid Derivatives
Acid-Catalyzed Esterification Processes
The Fischer-Speier esterification is a classic and widely employed method for synthesizing esters. libretexts.orgquora.com This reaction involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgquora.com In the context of synthesizing analogs, the esterification of 2-aminobutanoic acid with an alcohol like ethanol (B145695) would be a direct approach. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. libretexts.orgresearchgate.net
A common procedure for a related compound, methyl 2-aminobutanoate hydrochloride, involves refluxing 2-aminobutanoic acid with methanol (B129727) in the presence of concentrated hydrochloric acid for several hours. This method can be adapted for the synthesis of the ethyl ester by substituting methanol with ethanol. The acidic conditions not only catalyze the esterification but also protect the amino group by forming the ammonium (B1175870) salt, preventing it from undergoing side reactions.
Optimization of Reaction Parameters for Yield and Purity
The efficiency of acid-catalyzed esterification is influenced by several factors, including temperature, reaction time, and the choice of catalyst. To drive the equilibrium towards the product side, it is common to use the alcohol as the solvent, ensuring a large excess. libretexts.org The removal of water, a byproduct of the reaction, can also significantly increase the yield. quora.com
For instance, in the synthesis of methyl 2-aminobutanoate hydrochloride, typical conditions involve refluxing at 65–70°C for 6–8 hours, which results in moderate yields of 65–75%. Purification is often achieved through recrystallization. The optimization of these parameters is essential for maximizing the yield and purity of the final ethyl 2-(methylamino)butanoate product.
| Parameter | Typical Value/Condition | Purpose |
| Catalyst | Concentrated H₂SO₄ or HCl | To protonate the carbonyl group and increase its reactivity. libretexts.orgquora.com |
| Alcohol | Used in excess (as solvent) | To shift the reaction equilibrium towards the ester product. libretexts.org |
| Temperature | Reflux | To increase the reaction rate. |
| Reaction Time | Several hours | To allow the reaction to reach completion. |
| Water Removal | Distillation or use of a dehydrating agent | To shift the reaction equilibrium towards the ester product. quora.com |
Amination Approaches for Alpha-Position Functionalization
The introduction of the methylamino group at the alpha-position of the butanoate ester is a critical step in the synthesis of the target compound. This can be accomplished through several methods, including reductive amination of a keto ester or nucleophilic substitution on a halogenated precursor.
Reductive Amination of Corresponding Keto Esters
Reductive amination provides a versatile and often stereocontrolled route to amino esters. This method involves the reaction of a keto ester, such as ethyl 2-oxobutanoate (B1229078), with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.
A study on the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate using microorganisms like Chlorella pyrenoidosa highlights the potential for stereoselective synthesis, yielding specific diastereomers of the corresponding hydroxy esters. tandfonline.comnih.gov While this example involves reduction of a keto group to a hydroxyl group, similar enzymatic or chemo-enzymatic strategies could be envisioned for the reductive amination of a keto ester to an amino ester with high stereocontrol. Research has also been conducted on the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate by various fungi, demonstrating the formation of different stereoisomers depending on the microorganism used. jst.go.jptandfonline.comnih.gov
| Reactants | Reagents | Product |
| Ethyl 2-oxobutanoate, Methylamine | NaBH(OAc)₃ | This compound |
| Ethyl 2-methyl-3-oxobutanoate | Chlorella pyrenoidosa | (2S, 3S)-ethyl 2-methyl-3-hydroxybutanoate and (2S, 3R)-ethyl 2-methyl-3-hydroxybutanoate tandfonline.comnih.gov |
| Ethyl 2-methyl-3-oxobutanoate | Penicillium purpurogenum | anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters jst.go.jpnih.gov |
Nucleophilic Substitution Reactions with Halogenated Ester Precursors
Another effective strategy for introducing the amino group is through the nucleophilic substitution of a halogen at the alpha-position of a butanoate ester. evitachem.comcymitquimica.com Ethyl 2-bromobutanoate is a common and reactive precursor for this purpose. evitachem.comcymitquimica.com The bromine atom is a good leaving group and can be readily displaced by a nucleophile like methylamine. evitachem.comsmolecule.com
The reaction is typically carried out in a suitable solvent, and the conditions can be adjusted to favor the substitution reaction. This method is widely used in organic synthesis for the preparation of various alpha-amino esters. cymitquimica.com For example, a patented method describes the synthesis of a related compound, methyl 2-aminobutanoate, via the ammonolysis of 2-bromo-butyric acid methyl ester. This approach can be directly adapted by using methylamine instead of ammonia (B1221849) to obtain the desired N-methylated product.
The reactivity of haloesters like ethyl 2-bromobutanoate in nucleophilic substitution reactions makes them valuable intermediates in organic synthesis.
Direct Introduction of the Methylamino Moiety
While less common for this specific transformation, direct amination methods are an area of ongoing research. These approaches aim to form the C-N bond directly, sometimes with the aid of a catalyst. For instance, recent developments have shown the direct mechanochemical amidation of esters using ball milling, which involves an ester, an amine, and a substoichiometric amount of a base like potassium tert-butoxide (KOtBu). nih.gov While this study focused on amide formation, the principles could potentially be adapted for the direct amination of ester substrates.
Another area of research involves the use of nitromethane (B149229) as a methylamine surrogate in P(III)/P(V)-catalyzed methylamination of arylboronic acids and esters. researchgate.net Although this method is demonstrated on aryl systems, it points towards innovative strategies for introducing methylamino groups that might be applicable to aliphatic esters in the future.
Stereoselective Synthesis of Enantiopure this compound
Producing a single enantiomer of this compound is crucial for its application in stereospecific targets. This is achieved through asymmetric synthesis, which employs chiral elements to influence the stereochemical outcome of a reaction.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org
(S,S)-(+)-Pseudoephedrine has been used as an effective chiral auxiliary in the asymmetric synthesis of β-amino esters. acs.orgnih.gov It is linked to an unsaturated acceptor to form an amide, which then undergoes a diastereoselective conjugate addition of a nitrogen nucleophile. acs.org The resulting adduct can be easily converted into the final, highly enantioenriched β-amino ester. nih.gov
Oxazolidinones , known as Evans auxiliaries, are widely used for stereoselective alkylation and aldol (B89426) reactions to create chiral centers. wikipedia.orgresearchgate.net
Camphorsultam is another effective chiral auxiliary used to direct reactions such as Michael additions and Claisen rearrangements with high diastereoselectivity. wikipedia.org
Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more efficient approach than using stoichiometric chiral auxiliaries.
Chiral Metal Catalysts : Copper(I) complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric alkylation of α-imino esters, yielding α-amino acid derivatives with high enantioselectivity. nih.gov These reactions proceed under mildly basic conditions, activating the α-imino ester for deprotonation and subsequent alkylation. nih.gov Similarly, chiral Cu(I) complexes can catalyze the asymmetric addition of terminal alkynes to α-imino esters, providing a versatile route to various optically active α-amino acid derivatives. pnas.org
Organocatalysis : Chiral organocatalysts, which are small, metal-free organic molecules, have emerged as powerful tools in asymmetric synthesis. Chiral aminothiourea catalysts can promote enantioselective Mannich reactions, providing access to N-carbamoyl α-amino esters. acs.org Chiral phosphoric acids have been used to catalyze the asymmetric N-H insertion reaction of sulfoxonium ylides, offering a safe alternative to diazo compounds for the synthesis of α-aryl glycines with excellent enantiocontrol. rsc.org
Diastereoselective synthesis creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard techniques like chromatography or crystallization. One of the separated diastereomers is then converted into the desired enantiopure product.
A notable diastereoselective approach involves the reduction of chiral N-phosphinyl α-imino esters. beilstein-journals.org These imino esters are synthesized from ketoesters and a chiral phosphinylamide. Their subsequent reduction, for example with L-selectride, proceeds with excellent chemical yields and very high diastereoselectivity, in many cases exceeding a 99:1 diastereomeric ratio (dr). beilstein-journals.org The chiral phosphinyl auxiliary can then be easily cleaved under acidic conditions to yield the enantiopure α-amino ester. beilstein-journals.org
| Entry | Substrate (R group on imino ester) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-F-C₆H₄ | 95 | 99:1 |
| 2 | 4-Br-C₆H₄ | 92 | 96:4 |
| 3 | 4-MeO-C₆H₄ | 96 | 99:1 |
| 4 | 2-Naphthyl | 98 | 99:1 |
| 5 | 2-Thienyl | 95 | 99:1 |
| 6 | Cyclohexyl | 94 | 99:1 |
| 7 | n-Propyl | 92 | 99:1 |
Other diastereoselective methods include the sequential enolate alkylation of diketopiperazine templates, which can produce quaternary α-amino acids with high diastereoselectivity (>90% de) and enantiomeric excess (>98% ee) after hydrolysis. nih.gov Additionally, cobalt(III)-directed Mannich additions using chelated α-imino carboxylates have been performed in water, achieving highly stereoselective and rapid additions to form α-methylamino acid products. rsc.org
Reaction Mechanisms and Chemical Transformations of Ethyl 2 Methylamino Butanoate
Hydrolysis and Transesterification Pathways of the Ester Moiety
The ester functional group in Ethyl 2-(methylamino)butanoate is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to its hydrolysis and transesterification reactions.
Hydrolysis: The hydrolysis of an ester is its reaction with water to produce a carboxylic acid and an alcohol. chemguide.co.uklumenlearning.com This process can be catalyzed by either acid or base.
Under acidic conditions, the reaction is reversible and is the reverse of Fischer esterification. lumenlearning.com The ester is heated with an excess of water in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. chemguide.co.uklibretexts.org The ester is treated with a strong base, such as sodium hydroxide, resulting in the formation of a carboxylate salt and an alcohol. libretexts.org The irreversibility of this reaction is due to the final deprotonation of the carboxylic acid by the base.
The product of the hydrolysis of this compound is (2S)-2-(methylamino)butanoic acid and ethanol (B145695). smolecule.com
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com In the context of this compound, reacting it with a different alcohol (e.g., methanol) would result in the formation of Mthis compound and ethanol. This reaction is typically driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com
The mechanism for transesterification is similar to that of hydrolysis. Under basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon of the ester. youtube.com Under acidic conditions, the reactant alcohol attacks the protonated carbonyl group. masterorganicchemistry.com
| Reaction | Reagents and Conditions | Products | Reference |
| Acid-Catalyzed Hydrolysis | Excess H₂O, Strong Acid (e.g., HCl, H₂SO₄), Heat | 2-(Methylamino)butanoic acid + Ethanol | chemguide.co.uk |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH), H₂O, Heat | Sodium 2-(methylamino)butanoate + Ethanol | libretexts.org |
| Transesterification | R'OH, Acid or Base Catalyst, Heat | This compound + R'OH <=> R' 2-(methylamino)butanoate + Ethanol | masterorganicchemistry.com |
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. This allows it to participate in a range of chemical reactions.
Secondary amines can be alkylated by reaction with alkyl halides. libretexts.org The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. This initially forms a tertiary ammonium (B1175870) salt, which is then deprotonated to yield the tertiary amine. masterorganicchemistry.com For example, the reaction of this compound with an alkyl halide like methyl iodide would yield Ethyl 2-(dimethylamino)butanoate. A potential side reaction is the further alkylation of the tertiary amine to form a quaternary ammonium salt, although this is generally less favorable. libretexts.orgmasterorganicchemistry.com
| Reagent | Product | Reaction Type | Reference |
| Methyl Iodide (CH₃I) | Ethyl 2-(dimethylamino)butanoate | N-Alkylation | masterorganicchemistry.com |
| Ethyl Bromide (CH₃CH₂Br) | Ethyl 2-(ethyl(methyl)amino)butanoate | N-Alkylation | libretexts.org |
The secondary amine can readily react with acylating agents such as acyl chlorides or acid anhydrides to form amides. libretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate). For instance, reacting this compound with acetyl chloride would produce Ethyl 2-(N-methylacetamido)butanoate.
The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent used. Common oxidizing agents include peroxides and potassium permanganate. smolecule.com The oxidation of N-alkyl amino acids can be complex. For instance, cytochrome P450 monooxygenases have been engineered to perform oxidations on various substrates, including amines. nih.gov
While the secondary amine functionality itself is already in a reduced state, reactions involving the reduction of other parts of the molecule can be influenced by the amine. More relevant is the reduction of the ester group. The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This reaction would convert this compound into 2-(methylamino)butan-1-ol. smolecule.com Softer reducing agents like sodium borohydride are generally not strong enough to reduce esters.
| Reaction | Reagent | Product | Reference |
| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(Methylamino)butan-1-ol | smolecule.com |
Intramolecular Cyclization and Rearrangement Studies
The presence of two reactive functional groups within the same molecule opens up the possibility of intramolecular reactions.
Intramolecular Cyclization: Under certain conditions, this compound could potentially undergo intramolecular cyclization. For example, intramolecular amidation could lead to the formation of a lactam, a cyclic amide. This would require activation of the ester, possibly by converting it to a more reactive derivative, or by using specific catalysts. Studies on similar molecules, such as the cyclization of cyanoesters, demonstrate the propensity for such ring-forming reactions. eco-vector.com
Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. While specific rearrangement studies on this compound are not widely documented, analogous structures can undergo rearrangements like the Beckmann or Hofmann rearrangements under specific conditions, which are methods for synthesizing amines. beilstein-journals.org These types of rearrangements often involve the formation of an electron-deficient nitrogen or carbon intermediate. For example, the Beckmann rearrangement converts an oxime into an N-substituted amide. wiley-vch.de
Role as a Nucleophile or Electrophile in Complex Reaction Systems
The chemical behavior of this compound is dictated by the interplay between its nucleophilic nitrogen center and its electrophilic carbonyl carbon. This duality allows it to participate in a diverse array of reactions, making it a versatile intermediate in organic synthesis.
Nucleophilic Character of the Methylamino Group
The nitrogen atom in the methylamino group of this compound possesses a lone pair of electrons, rendering it a potent nucleophile. This nucleophilicity is central to its role in forming new carbon-nitrogen and nitrogen-heteroatom bonds.
Acylation Reactions: The secondary amine readily undergoes acylation when treated with acylating agents such as acid chlorides and anhydrides. This reaction, a classic example of nucleophilic acyl substitution, leads to the formation of N-acyl-N-methylamino acid esters. The reaction proceeds via a nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). chemguide.co.uk These N-acylated derivatives are important intermediates in the synthesis of more complex molecules, including peptides and other biologically active compounds.
Alkylation Reactions: The nucleophilic nitrogen can also be alkylated by reacting with alkyl halides. This reaction introduces a new alkyl group onto the nitrogen atom, forming a tertiary amine. The efficiency of this N-alkylation is a key consideration in the synthesis of N-methylated peptides, where precise control of the substitution pattern is crucial. acs.org
Use in Peptide Synthesis: In the realm of peptide synthesis, the methylamino group of this compound can act as a nucleophile in coupling reactions to form peptide bonds. While the N-methyl group can introduce steric hindrance, specialized coupling reagents and conditions can be employed to facilitate the formation of the amide linkage. peptide.com The incorporation of N-methylated amino acids into peptides can enhance their proteolytic stability and conformational rigidity.
Table 1: Nucleophilic Reactions of the Methylamino Group
| Reaction Type | Electrophile | Product Type | Significance |
| Acylation | Acid Chloride (R-COCl) | N-Acyl-N-methylamino acid ester | Synthesis of amides, peptide intermediates |
| Alkylation | Alkyl Halide (R-X) | Tertiary amine | Synthesis of N-alkylated derivatives |
| Peptide Coupling | Activated Carboxylic Acid | N-Methylated peptide | Enhanced peptide stability and bioactivity |
Electrophilic Character of the Ester Carbonyl Group
Conversely, the carbonyl carbon of the ester group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles.
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 2-(methylamino)butanoic acid and ethanol. Under basic conditions (saponification), a nucleophilic hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and ethanol. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. libretexts.org
Reduction: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. echemi.commasterorganicchemistry.com This reduction is a fundamental transformation in organic synthesis, providing access to amino alcohols.
Grignard Reactions: Organometallic reagents, such as Grignard reagents (RMgX), readily attack the electrophilic carbonyl carbon of the ester. This reaction typically leads to the formation of a tertiary alcohol, as two equivalents of the Grignard reagent add to the carbonyl group. libretexts.orgstudy.comchegg.com The initial nucleophilic acyl substitution is followed by a nucleophilic addition to the resulting ketone intermediate.
Transesterification: In the presence of an alcohol and a catalyst (acid or base), this compound can undergo transesterification. This equilibrium process involves the exchange of the ethyl group of the ester with the alkyl group of the reacting alcohol.
Table 2: Electrophilic Reactions at the Carbonyl Carbon
| Reaction Type | Nucleophile | Product Type | Key Features |
| Hydrolysis (Basic) | Hydroxide (OH⁻) | Carboxylate Salt, Ethanol | Irreversible, high yield |
| Hydrolysis (Acidic) | Water (H₂O) | Carboxylic Acid, Ethanol | Reversible, equilibrium-controlled |
| Reduction | Hydride (H⁻ from LiAlH₄) | 2-(Methylamino)butanol | Forms a primary alcohol |
| Grignard Reaction | Grignard Reagent (R⁻) | Tertiary Alcohol | Two equivalents of Grignard reagent add |
| Transesterification | Alcohol (R'-OH) | New Ester, Ethanol | Equilibrium process |
The dual role of this compound as both a nucleophile and an electrophile makes it a valuable building block in the synthesis of a wide range of organic molecules. Its ability to participate in reactions at two distinct functional groups allows for the construction of complex molecular architectures and the introduction of diverse functionalities. The strategic manipulation of its nucleophilic and electrophilic sites is a key aspect of its application in modern organic synthesis.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the cornerstone for separating Ethyl 2-(methylamino)butanoate from impurities and for resolving its stereoisomers. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas chromatography is a powerful technique for separating volatile compounds. However, amino acids and their esters, including this compound, possess polar functional groups (-NH) that can lead to poor peak shape and thermal degradation in the GC inlet and column. Therefore, derivatization is a standard prerequisite for their analysis by GC-MS. sigmaaldrich.com
A common derivatization strategy involves reaction with ethyl chloroformate, which converts the polar amine group into a less polar, more volatile N-ethoxycarbonyl derivative. nih.govnih.gov This allows for improved chromatographic performance.
After separation on the GC column, the analyte enters the mass spectrometer, which provides information about its mass and fragmentation pattern, confirming its identity. The electron ionization (EI) mass spectra of N-alkoxycarbonyl amino acid esters are characterized by specific fragmentation patterns that aid in structure elucidation. nih.govnih.gov A key fragment ion observed for N-methyl amino acid derivatives corresponds to the loss of the carbamate group ([M-COOC2H5]+). nih.gov
Table 1: Typical GC-MS Conditions for the Analysis of Derivatized Amino Acid Esters This table presents generalized conditions based on methods for similar analytes, as specific data for this compound is not readily available.
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | Ethyl Chloroformate |
| GC Column | Polar stationary phase (e.g., DB-WAX, HP-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., 80°C to 300°C) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of this compound, as it can be performed at ambient temperature, avoiding potential thermal degradation.
Reversed-phase HPLC is the most common mode used for the purity assessment of polar to moderately nonpolar compounds. In this technique, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. For a compound like this compound, the mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). To ensure good peak shape for the amine, a small amount of an acid modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase to protonate the methylamino group. Detection is typically achieved using a UV detector.
As this compound possesses a chiral center at the second carbon, it exists as a pair of enantiomers. Determining the enantiomeric purity is critical, particularly in pharmaceutical contexts. Chiral HPLC is the most effective technique for this purpose. yakhak.org There are two primary strategies for chiral separation via HPLC:
Direct Separation: This method utilizes a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. For amino acid esters, polysaccharide-based CSPs (e.g., Chiralpak® series with amylose or cellulose derivatives) are often highly effective. yakhak.org
Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). nih.gov
Table 2: Illustrative Chiral HPLC Methodologies for Amino Acid Esters This table outlines common approaches, as a validated method specifically for this compound is not publicly documented.
| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) |
|---|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) | Standard C18 Reversed-Phase |
| Analyte Form | Native Compound | Diastereomeric derivative (e.g., with FDAA) |
| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol) or Polar Organic | Reversed-Phase (e.g., Acetonitrile/Water + acid) |
| Detector | UV or Mass Spectrometer | UV (derivatives often have strong chromophores) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for quantifying low levels of this compound, especially in complex matrices.
The analysis is typically performed using a reversed-phase HPLC setup coupled to a mass spectrometer, often a triple quadrupole instrument. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the protonated molecular ion ([M+H]+) of the analyte, which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic fragment ion for detection. This process provides a very high degree of selectivity and sensitivity. For this compound (Molecular Weight: 145.20 g/mol ), the precursor ion would be m/z 146.1. Product ions would result from fragmentation of the ester or amino group linkages.
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the structural confirmation of this compound. While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide detailed information about the different types of protons and their connectivity. One would expect to see signals corresponding to the two ethyl groups (a quartet and a triplet for the ester ethyl, and another quartet and triplet for the butanoate ethyl), a singlet for the N-methyl group, and a multiplet for the proton at the chiral center (C2).
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl and methyl groups, and the carbons of the butanoate backbone.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks include a strong C=O stretch for the ester group (around 1735 cm⁻¹), an N-H bend for the secondary amine (around 1550-1650 cm⁻¹), and C-H stretching vibrations (around 2850-3000 cm⁻¹).
Table 3: Predicted Spectroscopic Data for this compound This table is based on theoretical chemical principles and standard spectroscopic correlation tables.
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Ester C=O | ~173 ppm |
| Ester -OCH₂- | ~60 ppm | |
| Chiral Center -CH- | ~55-60 ppm | |
| N-CH₃ | ~30-35 ppm | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1735 cm⁻¹ |
| N-H Bend (Secondary Amine) | ~1550-1650 cm⁻¹ | |
| C-H Stretch | ~2850-3000 cm⁻¹ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
The predicted proton signals are as follows: a triplet for the terminal methyl group of the ethyl ester, a quartet for the methylene group of the ethyl ester adjacent to the oxygen atom, a singlet for the N-methyl group, a triplet for the alpha-proton on the butanoate chain, a multiplet for the methylene group at the C3 position, and a triplet for the terminal methyl group of the butanoate chain. The N-H proton of the secondary amine would likely appear as a broad singlet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OCH₂CH₃ | 1.25 | Triplet | 3H |
| -OCH₂ CH₃ | 4.15 | Quartet | 2H |
| N-CH₃ | 2.40 | Singlet | 3H |
| N-H | ~1.5-2.5 | Broad Singlet | 1H |
| α-CH | 3.10 | Triplet | 1H |
| -CH₂-CH₃ | 1.65 | Multiplet (Sextet) | 2H |
| -CH₂-CH₃ | 0.95 | Triplet | 3H |
Carbon-13 NMR spectroscopy identifies all unique carbon environments within a molecule. For this compound, seven distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts are characteristic of the type of carbon (e.g., carbonyl, C-O, C-N, alkyl). libretexts.org sp³-hybridized carbons typically resonate in the 0-90 ppm range, while the sp² carbonyl carbon is found significantly downfield, generally between 160-220 ppm. libretexts.org
The ester carbonyl carbon is the most deshielded, appearing at the lowest field. The carbon atom bonded to the oxygen of the ester (OCH₂) and the alpha-carbon bonded to the nitrogen (α-CH) also exhibit downfield shifts due to the electronegativity of the heteroatoms.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | 174.5 |
| -OC H₂CH₃ | 60.5 |
| α-CH | 62.0 |
| N-C H₃ | 35.0 |
| -C H₂-CH₃ | 26.0 |
| -OCH₂C H₃ | 14.2 |
| -CH₂-C H₃ | 11.5 |
Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically between protons separated by two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting:
The -OCH₂ - protons with the -OCH₂CH₃ protons of the ethyl group.
The α-CH proton with the adjacent -CH₂ - protons of the butanoate chain.
The -CH₂ - protons with the terminal -CH₂CH₃ protons of the butanoate chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds, providing the key to connecting the different fragments of the molecule. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:
From the N-CH₃ protons to the α-C H.
From the α-CH proton to the ester C =O carbon.
From the -OCH₂ - protons to the ester C =O carbon.
From the -OCH₂ - protons to the -OCH₂CH₃ carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display distinct absorption bands corresponding to the secondary amine and the ester group.
N-H Stretch: A characteristic feature of a secondary amine is a single, moderate-to-weak absorption band in the region of 3300-3500 cm⁻¹. orgchemboulder.comyoutube.com
C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band, typically in the range of 1735-1750 cm⁻¹ for saturated aliphatic esters. wpmucdn.com
C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
C-O Stretch: Esters exhibit two C-O stretching bands. An asymmetric C-C-O stretch typically appears in the 1150-1250 cm⁻¹ region, and a symmetric O-C-C stretch is found in the 1000-1100 cm⁻¹ range. wpmucdn.com
N-H Bend: A bending vibration for the N-H bond may also be observed around 1500-1600 cm⁻¹, though it can sometimes be weak.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak to Medium |
| Alkane (C-H) | Stretch | 2850 - 2960 | Medium to Strong |
| Ester (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |
| Ester (C-O) | Asymmetric Stretch | 1150 - 1250 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places).
For this compound (molecular formula C₇H₁₅NO₂), the theoretical monoisotopic mass of the neutral molecule is 145.11028 Da. In HRMS, the molecule is typically observed as a protonated species, [M+H]⁺.
Exact Mass of [M+H]⁺: 146.11756 Da
By comparing the experimentally measured exact mass to the theoretical mass, the molecular formula can be confirmed with high confidence, distinguishing it from other compounds with the same nominal mass.
Common fragmentation patterns for amino acid esters in mass spectrometry involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavage at the ester group, such as the loss of the alkoxy group (-OC₂H₅). libretexts.orglibretexts.org The analysis of these fragment ions provides further structural confirmation.
Derivatization Techniques for Enhanced Analytical Detection and Separation
For certain analytical applications, particularly gas chromatography (GC), derivatization of this compound is necessary. Derivatization converts the relatively polar and less volatile amino acid ester into a more volatile and thermally stable derivative suitable for GC analysis. It can also be used to introduce a specific tag for enhanced detection in High-Performance Liquid Chromatography (HPLC).
Common derivatization strategies for secondary amino acids and their esters include:
Acylation: The secondary amine can be acylated using reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyl chloroformate (HFBCF). nih.govsigmaaldrich.com This process replaces the active hydrogen on the nitrogen with an acyl group, which reduces polarity and improves chromatographic peak shape. The resulting fluorinated derivatives are also highly responsive to electron capture detection (ECD) in GC.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active amine hydrogen with a trimethylsilyl (TMS) group, increasing volatility for GC analysis.
Chiral Derivatization: To separate the enantiomers (R and S forms) of this compound on a non-chiral GC column, a chiral derivatizing agent (CDA) is used. The CDA, itself enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography. A common example is the use of N-trifluoroacetyl-L-prolyl chloride (TPC).
These derivatization methods are crucial for quantitative analysis, enantiomeric purity determination, and trace-level detection of this compound in complex matrices. bohrium.comresearchgate.net
Pre-column Derivatization Strategies for LC-MS/MS and HPLC-FD
This compound, being a secondary amine, can be challenging to analyze directly at low concentrations using LC-MS/MS or HPLC-FD due to its potential for poor ionization efficiency in mass spectrometry and lack of a native fluorophore for fluorescence detection. mdpi.com Pre-column derivatization addresses these limitations by chemically modifying the analyte prior to its introduction into the chromatographic system. This process involves reacting the secondary amine group of this compound with a carefully selected reagent to form a derivative with improved analytical properties.
The primary goals of pre-column derivatization for this compound are:
Enhanced Detection: Introduction of a chromophore or fluorophore to allow for sensitive UV or fluorescence detection. mdpi.comthermofisher.com
Improved Ionization for MS: Addition of a moiety that is readily ionizable, often containing a permanently charged group or a group that is easily protonated, to increase the signal intensity in mass spectrometry.
Improved Chromatographic Behavior: Altering the polarity and molecular structure of the analyte to improve its retention and peak shape on reversed-phase columns. mdpi.comthermofisher.com
Several reagents are suitable for the derivatization of secondary amines and can be applied to this compound. The choice of reagent depends on the analytical technique being employed (LC-MS/MS or HPLC-FD) and the specific requirements of the assay, such as sensitivity and selectivity.
For HPLC with fluorescence detection, reagents that introduce a fluorescent tag to the molecule are employed. A common reagent for both primary and secondary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comjascoinc.com Another effective reagent is 4-chloro-7-nitrobenzofurazane (NBD-Cl), which reacts with secondary amines to produce highly fluorescent derivatives. mdpi.com
In the context of LC-MS/MS, derivatization aims to enhance ionization efficiency. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) are designed to react with primary and secondary amines, yielding derivatives with excellent chromatographic and mass spectrometric detection properties. acs.org Dansyl chloride is another classic reagent that can be used to derivatize secondary amines, improving their detectability by both fluorescence and mass spectrometry. academicjournals.org The derivatization reaction with dansyl chloride enhances the signal intensity of the analyte in LC-ESI/MS/MS analysis. academicjournals.org
The derivatization process typically involves mixing the sample containing this compound with the derivatizing reagent under optimized conditions of pH, temperature, and reaction time to ensure complete and reproducible derivatization.
| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Key Advantages |
|---|---|---|---|---|
| 4-chloro-7-nitrobenzofurazane | NBD-Cl | Secondary Amine | HPLC-FD | Produces highly fluorescent derivatives. mdpi.com |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AccQTag | Secondary Amine | LC-MS/MS, HPLC-FD | Provides excellent chromatographic and mass spectrometric properties. acs.org |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Secondary Amine | HPLC-FD | Commonly used for amino acids and amines, forms stable fluorescent derivatives. thermofisher.comjascoinc.com |
| Dansyl chloride | Dns-Cl | Secondary Amine | HPLC-FD, LC-MS/MS | Enhances fluorescence and improves ionization for MS detection. academicjournals.org |
Chiral Derivatization Reagents for Enantioseparation
This compound possesses a chiral center at the second carbon atom, meaning it can exist as two enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological and toxicological effects. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance.
Enantioseparation can be achieved by converting the enantiomeric mixture into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA). wikipedia.org These resulting diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques, such as reversed-phase HPLC. wikipedia.org
The secondary amine group of this compound is the target for chiral derivatization. The CDA must be enantiomerically pure to ensure that each enantiomer of the analyte is converted into a single, distinct diastereomer. The reaction should proceed without causing racemization of the analyte or the reagent.
A well-known CDA for amines is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which is typically converted to its acid chloride before reacting with the amine to form diastereomeric amides. wikipedia.org Another widely used reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with the amino group to form diastereomers that can be readily separated and detected. nih.gov
Other chiral derivatizing reagents that can be employed for the enantioseparation of amines include (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which is used to form diastereomeric carbamates. Edman-type chiral reagents, such as (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS), react with primary and secondary amines to form fluorescent thiourea derivatives, allowing for sensitive detection and chiral separation. nih.gov
The selection of the appropriate chiral derivatizing agent depends on factors such as the reactivity of the amine, the desired chromatographic separation, and the sensitivity of the detection method. The formation of diastereomers allows for the determination of the enantiomeric excess (e.e.) and the absolute configuration of the target compound.
| Chiral Derivatization Reagent | Abbreviation | Reactive Form | Resulting Diastereomer |
|---|---|---|---|
| α-methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | Acid Chloride | Amide |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA / Marfey's Reagent | Fluoro-dinitrophenyl | Substituted Amine |
| (+)-1-(9-fluorenyl)ethyl chloroformate | FLEC | Chloroformate | Carbamate |
| (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | DBD-PyNCS | Isothiocyanate | Thiourea |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are instrumental in elucidating the electronic characteristics of ethyl 2-(methylamino)butanoate, offering a detailed picture of electron distribution and its implications for chemical reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules like this compound. DFT calculations can predict a variety of parameters that are critical for understanding the molecule's stability and reactivity. These calculations are typically performed using specific functionals and basis sets to achieve a balance between accuracy and computational cost. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT allow for the theoretical determination of key electronic and structural parameters.
For instance, DFT calculations could be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic energies. A related study on 2-(dimethylamino)ethyl chloride utilized DFT methods such as B3LYP and MPW1PW91 with 6-31G(d,p) and 6-31++G(d,p) basis sets to investigate its gas-phase elimination kinetics. researchgate.net Such approaches could similarly be applied to this compound to predict its reactivity and thermodynamic properties.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |
| HOMO Energy | Value in eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | Value in eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and electronic stability. |
| Dipole Moment | Value in Debye | Measures the polarity of the molecule. |
Molecular Orbital Analysis
Molecular Orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a deeper understanding of the electronic structure and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The distribution and energy of these frontier orbitals are key indicators of a molecule's reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atom of the methylamino group due to the presence of its lone pair of electrons, making this site a probable center for electrophilic attack. Conversely, the LUMO would likely be centered around the carbonyl group of the ester, a region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability.
Conformational Analysis and Energy Landscapes
The flexibility of this compound allows it to adopt various spatial arrangements or conformations. Understanding these conformations and their relative energies is vital for predicting its biological activity and physical properties.
Molecular Mechanics and Dynamics Simulations
Prediction of Stable Conformers
Through computational scanning of the potential energy surface, it is possible to identify the most stable conformers of this compound. These are the low-energy structures that the molecule is most likely to adopt. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. The stability of different conformers is influenced by a combination of factors including steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. For the ester group, the cis (or Z) conformation is generally favored over the trans (or E) conformation.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles | Predicted Population (%) |
|---|---|---|---|
| Global Minimum | 0.00 | Specific angles defining the lowest energy state | High |
| Local Minimum 1 | Value > 0 | Specific angles for a higher energy stable state | Moderate |
| Local Minimum 2 | Value > Local Minimum 1 | Specific angles for another higher energy stable state | Low |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally. By mapping the potential energy surface of a reaction, chemists can determine the most likely mechanism. For this compound, computational modeling could be used to study various reactions, such as its hydrolysis, oxidation, or reactions involving the amino group. For example, a computational study on the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate utilized quantum chemical calculations to elucidate the molecular mechanism, identifying zwitterionic intermediates and ruling out previously proposed pathways. nih.gov A similar approach could be applied to understand the reactivity of this compound in various chemical transformations.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Detailed computational studies predicting the NMR and IR spectra of this compound are not available in the surveyed literature. Consequently, specific data tables for its predicted ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies cannot be provided at this time.
Applications in Organic Synthesis and Chemical Biology Research
Role as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of functional groups in Ethyl 2-(methylamino)butanoate makes it an attractive starting material for the synthesis of more intricate chemical entities. Its utility as a foundational component is evident in its application as a precursor to modified amino acids, as an intermediate in the formation of heterocyclic rings, and as a framework for designing molecules that mimic peptides.
This compound serves as a direct precursor to N-methylated amino acid derivatives. The process of N-methylation, the substitution of a hydrogen atom on an amine with a methyl group, can significantly alter the properties of amino acids and the peptides they form. N-methylated amino acids are known to enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation.
The synthesis of these derivatives often involves standard methylation procedures, such as the use of methyl iodide in the presence of a base. The resulting N-methylated amino acid esters can then be hydrolyzed to the corresponding carboxylic acids or used directly in further synthetic transformations. The presence of the N-methyl group can also influence the conformational preferences of the molecule, a crucial aspect in the design of bioactive compounds. The straightforward conversion of this compound to its N-methylated counterparts highlights its role as a valuable starting material for creating modified amino acid libraries for drug discovery and other applications.
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and other biologically active molecules. This compound can be utilized as an intermediate in the synthesis of certain heterocyclic systems. For instance, its core structure can be incorporated into the synthesis of piperazinones, a class of six-membered heterocyclic rings containing two nitrogen atoms. The synthesis of substituted piperazinones can be achieved through a one-pot tandem reductive amination-transamidation-cyclization reaction involving α-amino esters. This approach offers a streamlined route to these valuable scaffolds in medicinal chemistry.
Furthermore, the amino and ester functionalities of this compound can participate in cyclization reactions to form various other heterocyclic frameworks. For example, derivatives of β-amino esters can be used in the synthesis of pyrimidines, a core structure in many bioactive compounds, through condensation reactions with amidines. The versatility of this compound as a synthon for heterocyclic chemistry is an active area of research.
Peptide mimetics, or peptidomimetics, are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The incorporation of N-methylated amino acids, derived from precursors like this compound, is a common strategy in the design of peptidomimetics. The N-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to increased receptor selectivity and potency.
This conformational constraint is also crucial in the development of constrained peptides, where the peptide's three-dimensional shape is fixed to favor a bioactive conformation. The reduced flexibility imparted by the N-methyl group can help in designing peptides with specific secondary structures, such as turns or helices, which are often important for biological activity. By serving as a source of N-methylated building blocks, this compound contributes to the development of novel therapeutic agents based on peptide scaffolds. The inclusion of N-methyl amino acids can improve the pharmacokinetic properties of bioactive peptides, making them more viable as drug candidates.
Exploration of Biological Interactions in In Vitro Systems
Beyond its applications in synthesis, there is growing interest in the direct biological effects of this compound and its simple derivatives. In vitro studies provide a controlled environment to investigate the interactions of these compounds with biological targets at the cellular and molecular levels.
The structural similarity of this compound to certain neurotransmitters and neuromodulators has prompted investigations into its potential to interact with components of the nervous system. In vitro assays are employed to assess the compound's ability to bind to neurotransmitter receptors or to modulate the activity of enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAO).
Receptor binding assays can determine if this compound or its derivatives can displace known ligands from their receptors, suggesting a potential agonist or antagonist effect. Similarly, enzyme inhibition assays can reveal if these compounds can interfere with the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine. While specific data on this compound is limited, the study of simple amino acid esters is an area of interest in neuropharmacology, as some have shown effects on neuronal activity. Further research is needed to fully characterize the in vitro neurological profile of this compound.
Antioxidants are molecules that can neutralize harmful free radicals and reduce oxidative stress, a factor implicated in various diseases. The potential antioxidant activity of chemical compounds is often evaluated using a battery of in vitro assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the oxygen radical absorbance capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay.
Applications in Drug Discovery as a Precursor for Biologically Active Compounds
The role of this compound as a precursor in drug discovery is more pronounced, where it serves as an important intermediate in the synthesis of complex organic molecules for the pharmaceutical industry. smolecule.com Amino acid esters are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, including peptide-based drugs and small molecule inhibitors.
One of the most significant classes of drugs that utilize amino acid-derived structures are Angiotensin-Converting Enzyme (ACE) inhibitors, which are crucial in the management of hypertension. The synthesis of many ACE inhibitors, such as enalapril and lisinopril, involves the coupling of amino acid esters with other chemical moieties. While specific synthetic routes starting directly from this compound are not prominently featured in publicly available literature for these blockbuster drugs, the general synthetic strategies for ACE inhibitors often rely on the use of similar (S)-amino acid esters. These esters provide a key chiral backbone necessary for the inhibitor's interaction with the ACE active site.
Similarly, in the development of direct thrombin inhibitors, another important class of anticoagulants, peptide mimetic structures are often employed. The synthesis of these inhibitors frequently involves amino acid esters as starting materials to build molecules that can effectively block the active site of the thrombin enzyme. The structure-activity relationship studies in this area often explore variations in the amino acid side chain and the ester group to optimize potency and pharmacokinetic properties.
The following table provides an overview of drug classes where amino acid esters, structurally related to this compound, are used as precursors.
| Drug Class | Therapeutic Area | Role of Amino Acid Ester Precursor |
| ACE Inhibitors | Hypertension, Heart Failure | Forms the core structure that mimics the natural substrate of the Angiotensin-Converting Enzyme. |
| Direct Thrombin Inhibitors | Anticoagulation | Provides the backbone for peptide mimetic structures that bind to the active site of thrombin. |
| Antiviral Prodrugs | Viral Infections | Enhances the bioavailability of the parent drug by creating an ester linkage that is cleaved in vivo. |
Development of Chemical Probes and Tags
The application of this compound in the development of chemical probes and tags is an emerging area of interest, leveraging its chemical functionalities for conjugation to reporter molecules or reactive groups. Chemical probes are small molecules used to study and manipulate biological systems, while chemical tags are used for labeling and detection.
The primary amine of the parent amino acid, or the secondary amine in this compound, provides a nucleophilic handle for chemical modification. This amine can be acylated or alkylated to attach various functional groups, including:
Fluorophores: For creating fluorescent probes to visualize biological processes or localize proteins within cells.
Biotin: For affinity-based purification of target proteins.
Photoaffinity labels: To covalently cross-link the probe to its biological target upon photoactivation.
Reactive warheads: For the design of activity-based probes that covalently bind to the active site of specific enzymes.
While specific examples detailing the use of this compound in widely published chemical probes are scarce, the fundamental chemistry for its incorporation is well-established. For instance, N-hydroxysuccinimide (NHS) esters are commonly used to label biomolecules containing primary or secondary amines. A fluorophore or other reporter group functionalized as an NHS ester could readily react with the methylamino group of this compound. This modified amino acid ester could then be incorporated into a larger probe molecule.
The development of such probes is crucial for understanding protein function, target validation in drug discovery, and diagnostics. The versatility of simple amino acid esters as building blocks makes them attractive starting points for the synthesis of customized chemical tools.
Green Chemistry Principles in the Synthesis and Application of Ethyl 2 Methylamino Butanoate
Solvent Selection and Minimization
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of amino esters often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer, more sustainable alternatives. rsc.org The ideal green solvent should be non-toxic, biodegradable, non-flammable, and recyclable. wikipedia.org
In the context of synthesizing Ethyl 2-(methylamino)butanoate, likely through pathways such as the reductive amination of ethyl 2-oxobutanoate (B1229078), the selection of a greener solvent system is paramount. Acetonitrile, for instance, has been proposed as a greener alternative to commonly used chlorinated or amide solvents for esterification reactions. nih.gov Water is another highly attractive green solvent due to its non-toxic and renewable nature. wikipedia.org The development of reactions that can be performed in water or other benign solvents like bio-based esters or deep eutectic solvents (DESs) is a key area of research. rsc.orgsemanticscholar.org Minimizing the total volume of solvent used, regardless of its nature, is also a fundamental aspect of green synthesis design.
Table 1: Comparison of Solvents for Chemical Synthesis
| Solvent Class | Examples | Green Chemistry Considerations |
| Conventional Solvents | Dichloromethane, Toluene, DMF | Often toxic, volatile, and difficult to recycle. rsc.org |
| Greener Alternatives | Water, Ethanol (B145695), Ethyl Acetate | Generally lower toxicity, biodegradable, and can be derived from renewable resources. wikipedia.orgnih.gov |
| Neoteric Solvents | Ionic Liquids, Supercritical CO₂, Deep Eutectic Solvents | Can offer unique solubility properties and potential for recyclability, but toxicity and biodegradability must be assessed. semanticscholar.org |
Catalyst Development for Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, thus reducing energy consumption and waste generation. The development of sustainable catalysts for the synthesis of this compound focuses on recyclability and the use of earth-abundant, non-toxic materials.
For N-alkylation reactions, which are relevant to the synthesis of this compound, reusable cobalt-nanoparticle-based catalysts have been developed. researchgate.net These catalysts demonstrate high activity and can be recovered and reused, minimizing waste. Homogeneous catalysts, such as ruthenium-based complexes, have also been employed for the N-alkylation of amino acid esters with alcohols, a process that is atom-economical with water as the only byproduct. nih.gov The use of heterogeneous catalysts is particularly advantageous from a green chemistry perspective as they can be easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. mdpi.com
Table 2: Catalyst Types and their Green Chemistry Advantages
| Catalyst Type | Example | Advantages in Sustainable Synthesis |
| Homogeneous Catalysts | Ruthenium-based complexes | High activity and selectivity. nih.gov |
| Heterogeneous Catalysts | Cobalt nanoparticles on a solid support | Ease of separation and recyclability, leading to reduced waste. researchgate.net |
| Biocatalysts (Enzymes) | Imine Reductases (IREDs) | High selectivity, mild reaction conditions, biodegradable. nih.gov |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org A reaction with high atom economy incorporates a high percentage of the atoms from the reactants into the final product, thus minimizing the generation of waste.
A plausible and atom-economical route to this compound is the direct reductive amination of ethyl 2-oxobutanoate with methylamine (B109427). In this reaction, the atoms from both ethyl 2-oxobutanoate and methylamine are incorporated into the final product, with the only other reactant being a reducing agent. When catalytic hydrogenation is used as the reduction method, the atom economy is very high, with water being the primary byproduct. wikipedia.orgacsgcipr.org This approach is significantly more sustainable than synthetic routes that involve multiple steps and the use of protecting groups, which generate stoichiometric amounts of waste. nih.gov
Reaction Scheme: Reductive Amination for the Synthesis of this compound
Ethyl 2-oxobutanoate + Methylamine + H₂ (with catalyst) → this compound + H₂O
This one-pot reaction is a prime example of an efficient synthesis that adheres to the principles of green chemistry by maximizing atom economy. wikipedia.org
Biocatalytic Approaches in Synthesis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and inherently green approach to chemical synthesis. symeres.com Enzymes operate under mild conditions of temperature and pressure, are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. nih.govnih.gov
For the synthesis of α-amino esters like this compound, biocatalysts such as imine reductases (IREDs) are particularly promising. nih.gov These enzymes can catalyze the asymmetric reductive amination of α-keto esters, yielding chiral N-substituted α-amino esters with high enantioselectivity and conversion rates. nih.gov This method avoids the need for protecting groups and harsh reagents often used in traditional chemical synthesis. The reactions are typically carried out in aqueous media at or near room temperature, further enhancing their green credentials. The evolution of novel enzymes through directed evolution can further expand the substrate scope and improve the efficiency of these biocatalytic processes for the synthesis of a wide range of valuable amino esters. nih.govnih.govresearchgate.net
Table 3: Comparison of Chemical Catalysis and Biocatalysis for Amino Ester Synthesis
| Feature | Conventional Chemical Catalysis | Biocatalysis |
| Reaction Conditions | Often high temperatures and pressures | Mild temperatures and pressures |
| Solvents | Often organic solvents | Typically aqueous media |
| Selectivity | Can be low without chiral ligands | High chemo-, regio-, and stereoselectivity |
| Byproducts | Can generate significant waste | Minimal byproducts, biodegradable catalyst |
| Catalyst Source | Often based on heavy metals | Renewable (enzymes from microorganisms) |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Improved Selectivity and Efficiency
The synthesis of enantiomerically pure N-alkylated amino acid esters such as Ethyl 2-(methylamino)butanoate is a focal point of contemporary organic synthesis. While traditional methods like direct N-alkylation of ethyl 2-aminobutanoate or reductive amination of ethyl 2-oxobutanoate (B1229078) are established, future research is geared towards developing more sophisticated and sustainable synthetic strategies.
A significant emerging trend is the application of chemoenzymatic and biocatalytic methods . These approaches leverage the high stereoselectivity of enzymes to produce chiral amines and their derivatives with exceptional enantiomeric purity. nih.govacs.orgmanchester.ac.ukoup.comtudelft.nl For instance, the use of amine dehydrogenases or transaminases could provide a direct and highly selective route to the desired (R)- or (S)-enantiomer of this compound, operating under mild conditions and reducing the reliance on chiral auxiliaries or resolutions. researchgate.netnih.gov
Furthermore, advancements in catalysis are expected to yield novel methods for the selective N-methylation of amino acid esters. This includes the development of new metal-based or organocatalysts that can achieve high yields and selectivity while minimizing side reactions and waste. rug.nl Research into direct catalytic N-alkylation of α-amino acid esters using alcohols as alkylating agents, for example, presents a green and atom-economical alternative to traditional methods that use alkyl halides. rug.nlresearchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, Mild reaction conditions, Reduced environmental impact | Discovery and engineering of novel enzymes (e.g., transaminases, amine dehydrogenases) with desired substrate specificity and stability. |
| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical synthesis | Integration of enzymatic steps into multi-step synthetic sequences to create complex chiral molecules. nih.govacs.orgmanchester.ac.ukoup.com |
| Advanced Catalysis | Improved efficiency, Higher atom economy, Use of sustainable reagents | Development of novel organocatalysts and transition-metal catalysts for selective N-alkylation. rug.nl |
Advanced Computational Studies for Structure-Activity Relationship Prediction
Computational chemistry is becoming an indispensable tool in the design and development of new molecules with specific biological activities. For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) studies and other computational modeling techniques are anticipated to play a crucial role in predicting their potential applications.
QSAR models can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.govelsevierpure.com By analyzing a dataset of related amino acid esters, it would be possible to develop models that predict the influence of structural modifications on properties such as enzyme inhibition or receptor binding. This predictive capability can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest likelihood of success.
Future research will likely focus on developing sophisticated 3D-QSAR models and pharmacophore maps for targets where N-alkylated amino acid esters are relevant. These models can provide detailed insights into the specific steric and electronic interactions required for biological activity, guiding the rational design of more potent and selective analogs of this compound.
| Computational Method | Application to this compound | Expected Outcome |
| 2D-QSAR | Correlating physicochemical properties with biological activity. | Predictive models for initial screening of virtual compound libraries. nih.gov |
| 3D-QSAR | Analyzing the three-dimensional structural requirements for activity. | Detailed understanding of ligand-receptor interactions to guide lead optimization. |
| Pharmacophore Modeling | Identifying the essential structural features for biological recognition. | Design of novel scaffolds with improved activity and pharmacokinetic properties. |
| Molecular Docking | Simulating the binding of the compound to a target protein. | Prediction of binding affinity and mode of interaction. |
Exploration of New Applications as a Chiral Auxiliary or Ligand
The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric synthesis. Chiral amino acids and their derivatives are widely used as chiral auxiliaries , temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. baranlab.org Future investigations could explore the utility of this compound in this capacity, for example, by attaching it to a prochiral molecule to direct stereoselective transformations.
Moreover, the nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions, suggesting its potential as a chiral ligand in transition-metal catalysis. The development of novel catalysts based on this scaffold could enable new asymmetric transformations with high enantioselectivity.
Another burgeoning area is organocatalysis , where small chiral organic molecules are used to catalyze asymmetric reactions. mdpi.com Chiral amino acid derivatives have been successfully employed as organocatalysts in a variety of transformations. frontiersin.orgdntb.gov.uaacs.orgrsc.orgfrontiersin.org Research into the catalytic activity of this compound or its simple derivatives could uncover new and efficient methods for the synthesis of other chiral molecules.
| Application Area | Role of this compound | Potential Reactions |
| Chiral Auxiliary | Stereodirecting group | Asymmetric alkylations, aldol (B89426) reactions, Diels-Alder reactions. |
| Chiral Ligand | Metal-coordinating moiety | Asymmetric hydrogenation, C-C bond forming reactions. |
| Organocatalyst | Chiral catalyst | Asymmetric Michael additions, Mannich reactions, aldol reactions. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Future research will likely focus on the further integration of the synthesis of this compound and its derivatives with automated synthesis platforms . chimia.chnih.gov These platforms can systematically vary reaction parameters to rapidly optimize reaction conditions, leading to higher yields and purities in shorter timeframes.
Furthermore, the combination of flow chemistry with computational tools represents a powerful paradigm for accelerated chemical development. rsc.orgresearchgate.netmit.eduunimi.it Computer-aided synthesis planning can propose novel synthetic routes, which can then be rapidly tested and optimized using automated flow chemistry systems. This integrated approach will undoubtedly play a significant role in the future discovery and production of molecules derived from this compound.
| Technology | Benefit for Synthesis of this compound | Future Research Focus |
| Flow Chemistry | Increased efficiency, better process control, enhanced safety, scalability. mdpi.com | Development of fully continuous multi-step syntheses, integration of in-line analysis for real-time monitoring. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization. chimia.chnih.gov | Application of robotic platforms for the parallel synthesis of libraries of derivatives for biological screening. |
| Computational Integration | In silico design of synthetic routes and prediction of reaction outcomes. rsc.orgresearchgate.netmit.edu | Coupling of AI-driven synthesis planning with automated flow execution for autonomous discovery. |
Q & A
Q. How to assess this compound's interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Simulate binding poses with targets (e.g., GABA receptors) using AutoDock Vina.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real time.
- Fluorescence Polarization : Quantify competitive displacement of labeled ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
